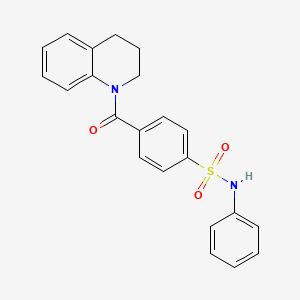
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide, also known as QCBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a crucial role in various cellular processes. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its potential as a lead compound for drug discovery. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit potent anticancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. One of the potential areas of research is the development of new drugs based on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. Another potential area of research is the synthesis of novel materials using 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties, and has the potential to be used as a lead compound for drug discovery. However, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. The resulting product is a white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In drug discovery, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a lead compound to design new drugs with improved efficacy and reduced toxicity. In materials science, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a building block to synthesize novel materials with unique properties.
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(24-16-6-8-17-7-4-5-11-21(17)24)18-12-14-20(15-13-18)28(26,27)23-19-9-2-1-3-10-19/h1-5,7,9-15,23H,6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFHPJPYYFLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
